molecular formula C9H11N3O3S B13089232 2-(2-aminoethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-1,1,3-trione

2-(2-aminoethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B13089232
M. Wt: 241.27 g/mol
InChI Key: ORKLCIYGEXXVHA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a chemical compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with a trione group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroformate, followed by cyclization with ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the benzothiadiazine ring.

Industrial Production Methods

In industrial settings, the production of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted benzothiadiazine derivatives

Scientific Research Applications

2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler compound with a similar aminoethyl group but lacking the benzothiadiazine ring.

    Benzothiadiazine derivatives: Compounds with variations in the substituents on the benzothiadiazine ring.

Uniqueness

2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

2-(2-aminoethyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C9H11N3O3S/c10-5-6-12-9(13)11-7-3-1-2-4-8(7)16(12,14)15/h1-4H,5-6,10H2,(H,11,13)

InChI Key

ORKLCIYGEXXVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CCN

Origin of Product

United States

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